molecular formula C5H7BrN2 B129564 4-Bromo-2-ethyl-1H-imidazole CAS No. 145575-91-3

4-Bromo-2-ethyl-1H-imidazole

Cat. No.: B129564
CAS No.: 145575-91-3
M. Wt: 175.03 g/mol
InChI Key: ABGRZMXSFGWOOF-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Modification

  • 4(5)-Aryl-1H-imidazoles, including derivatives of 4-Bromo-1H-imidazole, can be efficiently synthesized through palladium-catalyzed Suzuki-Miyaura reactions. These compounds can then undergo direct C-2-arylation to produce 2,4(5)-diaryl-1H-imidazoles (Bellina, Cauteruccio, & Rossi, 2007).
  • Imidazole derivatives, including those derived from 4-Bromo-2-ethyl-1H-imidazole, have been utilized in the modification of commercially available polymers like 1,2-polybutadiene. These modifications lead to the creation of water-soluble polyelectrolyte copolymers with potential applications in stabilizing heterophase polymerization and as ionic conductors (Yuan et al., 2011).

Application in Organic Synthesis

  • The compound has been used in organic synthesis methodologies, such as the lithiation of the imidazole ring for the synthesis of marine alkaloids (Ohta et al., 1994).
  • Additionally, it has been employed in Sandmeyer type reactions for transforming 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, demonstrating its versatility in organic chemistry (Lobana, Sultana, & Butcher, 2011).

Computational Studies

  • Computational studies, such as Density Functional Theory (DFT) calculations, have been conducted to explore the reactions between imidazole and various derivatives, providing insights into molecular interactions and reaction mechanisms (Erdogan & Erdoğan, 2019).

Safety and Hazards

The safety data sheet suggests avoiding contact with skin, eyes, or clothing. Ensure adequate ventilation and avoid dust formation . It also suggests wearing personal protective equipment/face protection .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

5-bromo-2-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRZMXSFGWOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473711
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145575-91-3
Record name 5-Bromo-2-ethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145575-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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